(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a complex chemical compound notable for its unique spirocyclic structure. This compound is characterized by the presence of both an oxazolidine ring and an amine group, which contribute to its potential biological activities. The molecular formula for this compound is , and it is classified as a spiro compound due to its bicyclic nature.
The compound can be synthesized through various methods, often starting from readily available precursors. It has been the subject of research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride falls under the category of spirocyclic amines and oxazolidines. Its classification highlights its structural uniqueness and potential utility in pharmaceutical applications.
The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves several key steps:
The synthesis may also be optimized for industrial production, employing continuous flow reactors and advanced purification techniques such as crystallization to ensure high yield and purity.
The molecular structure of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride includes:
The compound's structure features a bicyclic arrangement with specific stereochemistry that contributes to its biological activity and reactivity.
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can participate in various chemical reactions:
These reactions often require controlled conditions, including specific temperatures and solvent environments, to achieve desired transformations efficiently.
The mechanism of action of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with biological targets, such as receptors or enzymes. The binding affinity and specificity can modulate their activity, leading to various pharmacological effects.
Research indicates that compounds with similar structures may exhibit anti-proliferative effects, suggesting potential applications in cancer treatment or other therapeutic areas.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H19Cl2N2O |
Molecular Weight | 243.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several scientific uses:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the spirocyclic framework of 8-azaspiro[4.5]decane systems. This approach utilizes diene precursors featuring olefin-terminated chains attached to a cyclic amine core. Under ruthenium catalysis, these dienes undergo intramolecular cyclization to form the spirocyclic skeleton. The reaction requires careful optimization due to the coordinating nature of amines, which can deactivate metal catalysts. Key modifications include:
Table 1: Ring-Closing Metathesis Optimization Parameters
Substrate Type | Catalyst Loading | Reaction Time | Yield (%) | Key Modification |
---|---|---|---|---|
Unprotected diene | 5 mol% G-II | 4 hr | <20 | None |
N-Tosyl diene | 2 mol% G-II | 1.5 hr | 85 | Reduced coordination |
N-Boc diene | 500 ppm G-II | 8 hr | 99 | Ultra-low loading |
Quaternary ammonium | 5 mol% G-II | 30 min (MW) | 98 | Microwave irradiation |
Alternative routes involve ring-expansion strategies starting from aziridine precursors or carbonyl-olefin metathesis, though these are less extensively documented for the specific 2-oxa-8-azaspiro[4.5]decane framework [3].
Installing the (4S) stereocenter demands chiral auxiliaries or resolution techniques due to the compound's biological relevance. Two predominant approaches have been developed:
A practical synthesis from [8] demonstrates:
"2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 g) was Boc-protected using di-tert-butyl dicarbonate and triethylamine in dichloromethane at 20°C for 2 hours, yielding 90% tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate as a colorless oil."
This intermediate undergoes Mitsunobu inversion with chiral azide sources or enzymatic resolution to establish the (4S) configuration prior to amine deprotection.
Salt formation is critical for enhancing stability, crystallinity, and aqueous solubility of the free amine. Dihydrochloride formation proceeds via proton transfer in solution followed by crystallization, governed by ΔpKa > 3 between the amine (pKa ~10.5) and HCl [9]. Key process parameters include:
Solvent selection: Protic polar solvents (e.g., ethanol/water mixtures) facilitate ionic dissociation. Aprotic solvents (ethyl acetate, THF) enable controlled crystallization. Acetone/water systems yield high-purity crystals by minimizing solvate formation [7].
Stoichiometric control: Precise 2:1 HCl:amine ratio prevents monohydrochloride contamination. In-situ generation of HCl from trimethylchlorosilane (TMSCI) in alcohols provides superior control over gas-liquid reactions [7]:
"Halide salt formation involves proton transfer between the cationic API and anionic counterion, with hydrochloride salts dominating pharmaceutical applications (29% of approved salts)" [9].
Purification: Sequential recrystallization from ethanol/diethyl ether removes residual solvents. Critical washing with cold aprotic solvents (≤5°C) eliminates amorphous impurities without dissolving the crystalline salt [4].
Table 2: Dihydrochloride Salt Characterization Data
Property | Free Base | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Aqueous solubility (mg/mL) | <0.1 | ≥50 | USP dissolution apparatus |
Melting range (°C) | 88-92 (decomp.) | 215-218 | Differential scanning calorimetry |
Hygroscopicity | High | Low | Dynamic vapor sorption |
Crystallinity | Amorphous | Highly crystalline | Powder X-ray diffraction |
N-Boc protection demonstrates significant advantages:
Alternative N-Cbz groups require hydrogenation that may reduce the oxa-spiro ring. N-acyl derivatives suffer from slow deprotection kinetics requiring extended heating.
Metathesis catalyst recycling reduces costs for large-scale production:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0